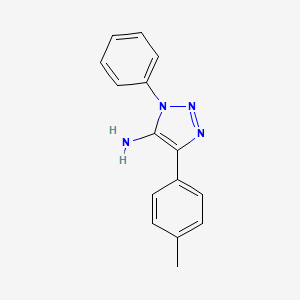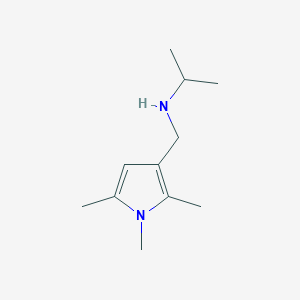
N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine” is a chemical compound with the molecular formula C11H20N2 . It has an average mass of 180.290 Da and a monoisotopic mass of 180.162643 Da . This compound is available for research use and not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of “N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine” is based on a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring in this compound is substituted with three methyl groups at the 1, 2, and 5 positions .Scientific Research Applications
Novel Routes to Pyrroles
Research has established a novel synthetic pathway to 1,2,4-trisubstituted pyrroles through the reaction of 2-(acylmethylene)propanediol diacetates under palladium catalysis with primary amines, leading to moderate to good yields. This method extends the scope of known furan syntheses, showing the versatility of pyrrole derivatives in synthetic chemistry (Friedrich, Wächtler, & Meijere, 2002).
Catalytic Amination of Biomass-Based Alcohols
Another significant application involves the catalytic amination of biomass-based alcohols to produce key intermediates for agrochemicals, pharmaceuticals, and other industrial products. This process highlights the importance of amine derivatives in developing sustainable chemical processes (Pera‐Titus & Shi, 2014).
Synthesis and Bioactivity of Pyrazole Derivatives
The synthesis and characterization of pyrazole derivatives, with subsequent identification of antitumor, antifungal, and antibacterial pharmacophore sites, demonstrate the compound's potential in medicinal chemistry. These findings suggest a broad spectrum of bioactivities that could lead to new therapeutic agents (Titi et al., 2020).
properties
IUPAC Name |
N-[(1,2,5-trimethylpyrrol-3-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-8(2)12-7-11-6-9(3)13(5)10(11)4/h6,8,12H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRDQIXBDLFMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CNC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2829379.png)
![N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829381.png)
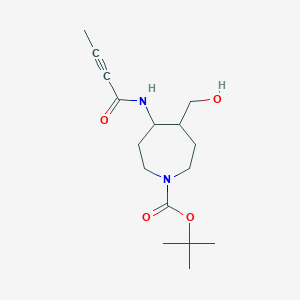

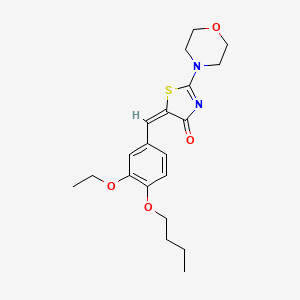

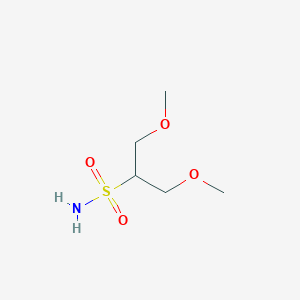
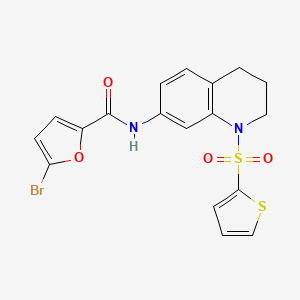
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2829389.png)
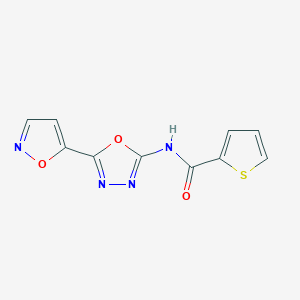

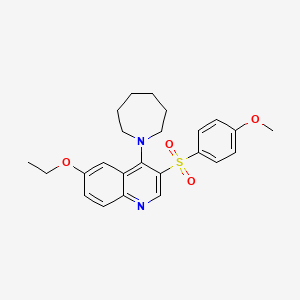
![3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide](/img/structure/B2829394.png)
